N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide
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Overview
Description
N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting benzonitrile with sodium azide in the presence of a catalyst such as zinc oxide at elevated temperatures (120-130°C) in a solvent like dimethylformamide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through radical trifluoromethylation, which involves the use of trifluoromethyl iodide and a radical initiator.
Coupling Reactions: The final step involves coupling the tetrazole derivative with 4-hydroxybenzamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide has several applications in scientific research:
Pharmaceuticals: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its stability and bioactivity.
Materials Science: It is used in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group and is used in similar applications.
2-Fluoro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide: Another compound with a trifluoromethyl group, used in pharmaceutical research.
Uniqueness
N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide is unique due to its combination of a tetrazole ring and a trifluoromethyl group, which imparts high stability and bioactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H16F3N5O2 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-[4-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H16F3N5O2/c23-22(24,25)16-7-4-8-18(13-16)30-20(27-28-29-30)14-32-19-11-9-17(10-12-19)26-21(31)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,31) |
InChI Key |
NDIHHYZYUVPLAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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